

Gisadenafil besylate mechanism of action PDE5 inhibitor

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Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

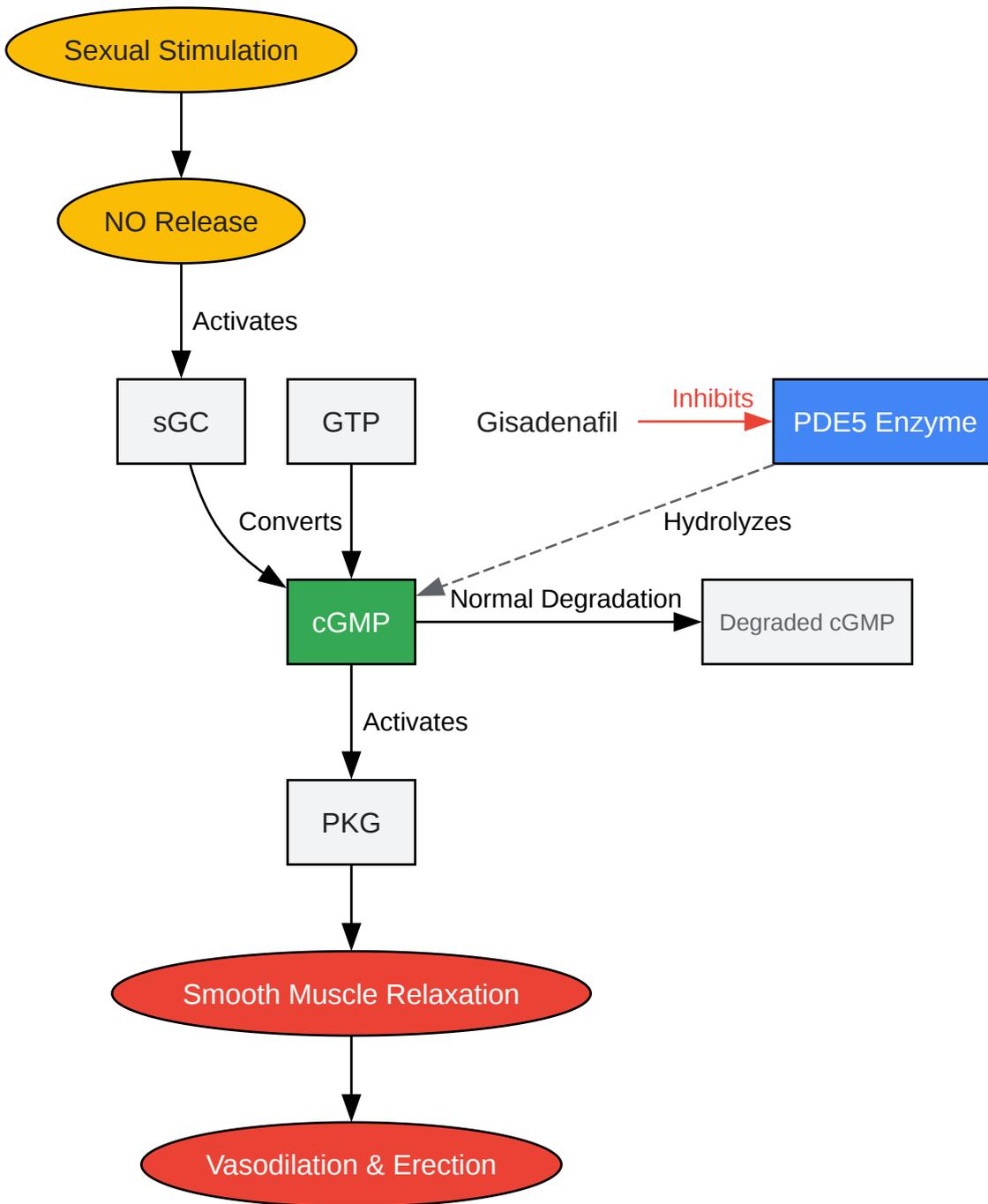
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Molecular Profile and Mechanism of Action

Gisadenafil besylate (R&D code **UK-369,003-26**) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [1] [2]. Its core mechanism follows the established pathway of its class, which is best understood in the context of penile erection, an area where PDE5 inhibitors are most commonly used [3] [4].

The following diagram illustrates the core signaling pathway through which Gisadenafil and other PDE5 inhibitors exert their effects:



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Figure 1: Gisadenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

This cGMP-mediated vasodilatory mechanism is also the basis for the investigational use of PDE5 inhibitors in other conditions, such as pulmonary arterial hypertension and lower urinary tract symptoms [3] [5].

Quantitative Pharmacological Data

The tables below summarize the key experimental data available for **Gisadenafil besylate**.

Table 1: In Vitro Inhibitory Potency (IC₅₀) and Selectivity [2]

Target Enzyme	IC ₅₀ Value	Selectivity Ratio (vs. PDE5A)
PDE5A	3.6 nM	-
PDE1A	9.1 μM	~2,500-fold

Table 2: Key Physicochemical and Pharmacokinetic Properties

Parameter	Description / Value	Source / Context
Molecular Formula	C ₂₉ H ₃₉ N ₇ O ₈ S ₂	[2]
Molecular Weight	677.79 g/mol	[2]
CAS Registry No.	334827-98-4 (besylate salt)	[1] [2]
Oral Bioavailability	Potential for oral bioavailability and dose-proportional pharmacokinetics reported.	[1]
Solubility	Poor for free base; besylate salt form developed to improve properties for processing.	[1]

Experimental Evidence and Research Context

The data for Gisadenafil is derived from preclinical studies.

- In Vitro Assay:** The primary IC₅₀ value (3.6 nM) was determined using **recombinant PDE5A and PDE1A enzymes overexpressed in COS-7 cells**, directly evaluating its potency and selectivity [2].

The nearly 2500-fold selectivity over PDE1A was a key finding, as some PDE5 inhibitors can interact with PDE1 isotypes in the cerebral vasculature [2].

- **In Vivo Model:** One study administered Gisadenafil via **intraperitoneal injection (2 mg/kg) to male Tat-transgenic mice** exposed to hypercapnia. The treatment largely restored the normal increase in cortical blood flow and dilation of small arterioles following hypercapnia, suggesting a potential role in improving vascular function [2].

Gisadenafil was also investigated for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH), but clinical trials for this indication were discontinued [1] [6].

Information Gaps and Development Status

The available information on **Gisadenafil besylate** is limited because it is not an approved drug. Key information typically required for a complete whitepaper is missing:

- **Detailed human clinical trial data** (phases, efficacy, safety).
- **Comprehensive pharmacokinetic profile** in humans (C_{max}, T_{max}, AUC, half-life).
- **Full toxicology and safety data.**
- **Final clinical development status:** Public sources indicate that development for its investigated indications (ED, pulmonary hypertension, BPH) has been discontinued, with no recent progress reported [1] [6].

Conclusion for Researchers

Gisadenafil besylate represents a research compound that demonstrated high potency and excellent selectivity for PDE5 over PDE1 in preclinical models. Its development history offers insights for drug discovery in this class, particularly regarding the importance of selectivity profiles and salt formation to address solubility issues.

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